1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea, commonly referred to by its developmental code TAK-659, is a synthetic compound with a complex molecular structure. It is classified as a small molecule inhibitor that primarily targets Bruton's tyrosine kinase (BTK), an essential enzyme in the B-cell receptor signaling pathway. This pathway is crucial for the survival and proliferation of B-cells, and its dysregulation is associated with various B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma. The compound has garnered attention due to its potential applications in oncology.
The synthesis of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea involves several key steps:
The molecular formula of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea is , with a molecular weight of 365.5 g/mol. The structure features:
This complex arrangement contributes to its biological activity and specificity towards BTK .
The compound primarily engages in reactions that involve:
The mechanism of action for 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea involves:
The physical and chemical properties of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea include:
These properties influence its bioavailability and therapeutic efficacy in clinical settings .
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea has significant scientific uses:
CAS No.: 2226-71-3
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5